4-[5-(2-methoxyphenoxy)pentyl]morpholine
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Overview
Description
4-[5-(2-methoxyphenoxy)pentyl]morpholine is an organic compound that features a morpholine ring substituted with a pentyl chain linked to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methoxyphenoxy)pentyl]morpholine typically involves the reaction of morpholine with a suitable pentyl halide derivative, followed by the introduction of the methoxyphenoxy group. One common method involves the use of 2-methoxyphenol and a pentyl halide in the presence of a base to form the intermediate, which is then reacted with morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-methoxyphenoxy)pentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the pentyl chain.
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can lead to modified morpholine or pentyl chain structures.
Scientific Research Applications
4-[5-(2-methoxyphenoxy)pentyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-methoxyphenoxy)pentyl]morpholine involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The morpholine ring and pentyl chain contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[5-(2-hydroxyphenoxy)pentyl]morpholine: Similar structure but with a hydroxy group instead of a methoxy group.
4-[5-(2-chlorophenoxy)pentyl]morpholine: Contains a chlorophenoxy group, which may alter its reactivity and biological activity.
4-[5-(2-nitrophenoxy)pentyl]morpholine:
Uniqueness
4-[5-(2-methoxyphenoxy)pentyl]morpholine is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[5-(2-methoxyphenoxy)pentyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-7-3-4-8-16(15)20-12-6-2-5-9-17-10-13-19-14-11-17/h3-4,7-8H,2,5-6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNXHNUXIXUNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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